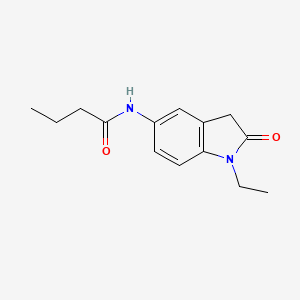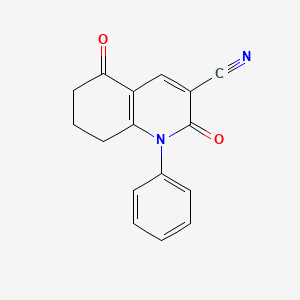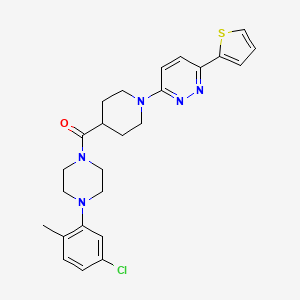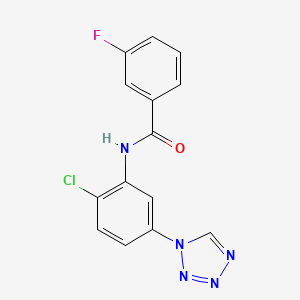![molecular formula C23H20N2O2 B11268604 2-([1,1'-biphenyl]-4-yl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide](/img/structure/B11268604.png)
2-([1,1'-biphenyl]-4-yl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1,1’-BIPHENYL]-4-YL}-N-(1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-5-YL)ACETAMIDE is a complex organic compound that belongs to the class of amides It is characterized by the presence of a biphenyl group and an indole moiety, which are connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-BIPHENYL]-4-YL}-N-(1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-5-YL)ACETAMIDE typically involves multiple steps. One common approach is to start with the preparation of the biphenyl and indole intermediates, followed by their coupling through an acetamide linkage. The reaction conditions often involve the use of coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-Diisopropylethylamine (DIPEA) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques. The use of continuous flow reactors and high-throughput screening can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[1,1’-BIPHENYL]-4-YL}-N-(1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-5-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-{[1,1’-BIPHENYL]-4-YL}-N-(1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-5-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Industry: The compound can be used in the development of advanced materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-{[1,1’-BIPHENYL]-4-YL}-N-(1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-5-YL)ACETAMIDE involves its interaction with specific molecular targets. The biphenyl and indole moieties can interact with proteins and enzymes, potentially inhibiting their activity. The compound may also modulate signaling pathways by binding to receptors or other cellular components, leading to changes in cellular function and behavior .
Comparison with Similar Compounds
Similar Compounds
2-{[1,1’-BIPHENYL]-4-YL}-N-(1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETAMIDE: Similar structure but with a different position of the indole moiety.
2-{[1,1’-BIPHENYL]-4-YL}-N-(1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-6-YL)ACETAMIDE: Another positional isomer with the indole moiety at a different position.
Uniqueness
The uniqueness of 2-{[1,1’-BIPHENYL]-4-YL}-N-(1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-5-YL)ACETAMIDE lies in its specific structural arrangement, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H20N2O2 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)-2-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C23H20N2O2/c1-25-21-12-11-20(14-19(21)15-23(25)27)24-22(26)13-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-12,14H,13,15H2,1H3,(H,24,26) |
InChI Key |
GXRMFSGGDPQUKM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorobenzyl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B11268531.png)
![5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B11268532.png)
![2-(4-chlorophenoxy)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11268546.png)


![N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11268557.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11268560.png)

![4-[4-(2,5-Difluorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine](/img/structure/B11268563.png)

![7-(indoline-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B11268571.png)
![methyl 4-[({3-[(3-fluorophenyl)sulfonyl]-6-oxopyridazin-1(6H)-yl}acetyl)amino]benzoate](/img/structure/B11268590.png)
![3-{[(3-Methoxyphenyl)carbonyl]amino}phenyl 2-chloro-5-(diethylsulfamoyl)benzoate](/img/structure/B11268596.png)
![3-(1,3-benzodioxol-5-yl)-5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B11268602.png)
